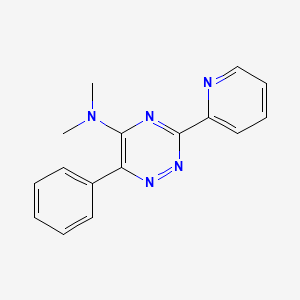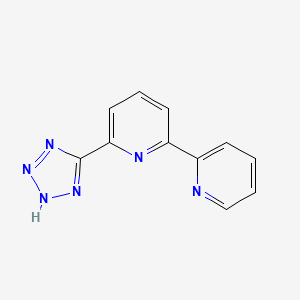![molecular formula C30H18N8O2 B3160549 1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene CAS No. 866117-19-3](/img/structure/B3160549.png)
1,3-Bis[2-(2,2'-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene
描述
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is composed of two 2,2’-bipyridine groups and two 1,3,4-oxadiazo-5-yl groups attached to a benzene ring. It is often used in the development of advanced materials, particularly in the field of organic electronics and photonics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene typically involves the following steps:
Formation of Bipyridine Derivatives: The initial step involves the preparation of bipyridine derivatives through coupling reactions such as Suzuki coupling, Stille coupling, or Negishi coupling.
Oxadiazole Formation: The next step involves the formation of 1,3,4-oxadiazole rings through cyclization reactions.
Final Coupling: The final step involves coupling the bipyridine derivatives with the oxadiazole rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bipyridine or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may yield partially or fully reduced bipyridine derivatives .
科学研究应用
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic and electronic processes. The bipyridine moieties act as chelating agents, while the oxadiazole rings contribute to the electronic properties of the compound .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
1,10-Phenanthroline: Another chelating ligand with similar applications.
Terpyridine: A tridentate ligand with applications in supramolecular chemistry.
Uniqueness
1,3-Bis[2-(2,2’-bipyridine-6-yl)-1,3,4-oxadiazo-5-yl]benzene is unique due to its combination of bipyridine and oxadiazole moieties, which provide both strong coordination ability and desirable electronic properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
属性
IUPAC Name |
2-(6-pyridin-2-ylpyridin-2-yl)-5-[3-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N8O2/c1-3-16-31-21(10-1)23-12-6-14-25(33-23)29-37-35-27(39-29)19-8-5-9-20(18-19)28-36-38-30(40-28)26-15-7-13-24(34-26)22-11-2-4-17-32-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXMXYEAGYOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NN=C(O3)C4=CC(=CC=C4)C5=NN=C(O5)C6=CC=CC(=N6)C7=CC=CC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731556 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866117-19-3 | |
| Record name | 6,6'-[1,3-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]di(2,2'-bipyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(Methoxymethyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3160483.png)
![Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B3160491.png)
![N-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B3160493.png)
![7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine](/img/structure/B3160497.png)
![N-(acetyloxy)-N-{(E)-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]methylidene}amine](/img/structure/B3160505.png)
![2-(4-Fluorophenyl)-7-methyl-5-piperidinoimidazo[1,2-a]pyrimidine](/img/structure/B3160506.png)
![N-(2-methoxybenzyl)-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B3160522.png)


![4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3160551.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B3160558.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B3160562.png)
![N-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-N-ethylamine](/img/structure/B3160565.png)
![4-(2-hydroxyethyl)-9,11-dimethyl-7-oxa-3,4,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5-triene-10,12-dione](/img/structure/B3160572.png)
